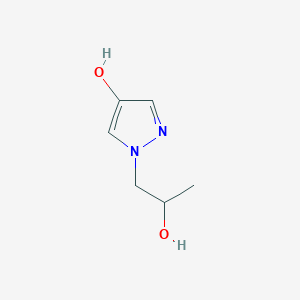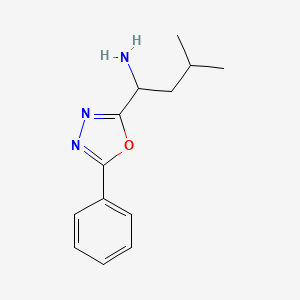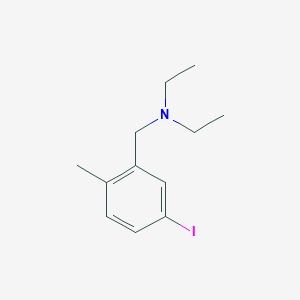
Pomalidomide-5'-PEG3-C2-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-5’-PEG3-C2-azide: is a synthetic compound that belongs to the class of protein degrader building blocks. It is used primarily in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant azide group, making it suitable for click chemistry applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-5’-PEG3-C2-azide involves multiple steps, starting with the preparation of the Pomalidomide core structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of Pomalidomide-5’-PEG3-C2-azide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as automated synthesis platforms may be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pomalidomide-5’-PEG3-C2-azide undergoes various chemical reactions, including:
Click Chemistry Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts, alkyne-containing molecules, and organic solvents.
SPAAC Reactions: DBCO or BCN-containing molecules, typically performed in aqueous or organic solvents
Major Products: The major products formed from these reactions are conjugates that link Pomalidomide-5’-PEG3-C2-azide to various target molecules, facilitating targeted protein degradation .
Applications De Recherche Scientifique
Chemistry: Pomalidomide-5’-PEG3-C2-azide is used as a building block in the synthesis of PROTACs, enabling the study of targeted protein degradation mechanisms .
Biology: In biological research, this compound is employed to investigate the role of specific proteins in cellular processes by selectively degrading them .
Medicine: Pomalidomide-5’-PEG3-C2-azide has potential therapeutic applications in the treatment of diseases such as cancer, where targeted protein degradation can be used to eliminate disease-causing proteins .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development, particularly in the creation of novel therapeutics based on PROTAC technology .
Mécanisme D'action
Pomalidomide-5’-PEG3-C2-azide exerts its effects by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG3 linker and azide group facilitate the conjugation of Pomalidomide-5’-PEG3-C2-azide to various target ligands, enhancing its versatility in targeted protein degradation applications .
Comparaison Avec Des Composés Similaires
- Pomalidomide-PEG2-azide
- Pomalidomide-PEG4-azide
- Pomalidomide-PEG5-azide
- Pomalidomide-PEG6-azide
Comparison: Pomalidomide-5’-PEG3-C2-azide is unique due to its specific PEG3 linker length and the presence of the azide group, which allows for efficient click chemistry reactions. Compared to other similar compounds, it offers a balance between linker length and functional group reactivity, making it a versatile tool in the synthesis of PROTACs .
Propriétés
Formule moléculaire |
C21H26N6O7 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H26N6O7/c22-26-24-6-8-33-10-12-34-11-9-32-7-5-23-14-1-2-15-16(13-14)21(31)27(20(15)30)17-3-4-18(28)25-19(17)29/h1-2,13,17,23H,3-12H2,(H,25,28,29) |
Clé InChI |
GDCUSYFJBZHHCO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



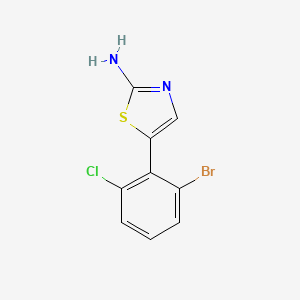

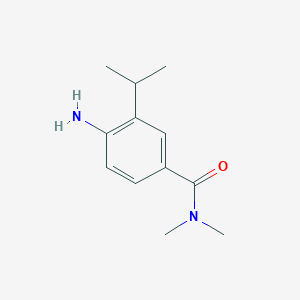
![Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)

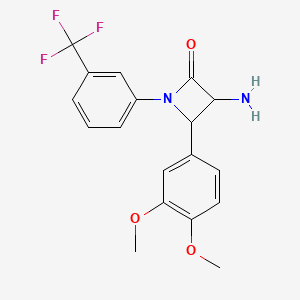

![4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)
